
Ritanserin
Übersicht
Beschreibung
Ritanserin is a serotonin antagonist medication known for its anxiolytic, antidepressant, antiparkinsonian, and antihypertensive properties . It was primarily investigated for treating insomnia by enhancing sleep quality through potent antagonism of 5-HT2A and 5-HT2C receptors . Although it was never marketed for medical use due to safety concerns, this compound is currently utilized in scientific research .
Wissenschaftliche Forschungsanwendungen
Ritanserin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wurde auf sein Potenzial untersucht, Erkrankungen wie Glioblastom, Melanom und nicht-kleinzelligen Lungenkrebs zu behandeln, indem DGKα inhibiert und die c-RAF-Aktivierung blockiert wird
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine selektive Antagonisierung der 5-HT2A- und 5-HT2C-Rezeptoren . Es hat eine relativ geringe Affinität für andere Rezeptoren wie H1, D2, α1-adrenerge und α2-adrenerge Rezeptoren . Zusätzlich inhibiert this compound Diacylglycerolkinase-alpha (DGKα), die eine Rolle in verschiedenen Signalwegen spielt, darunter die Jak-Stat- und MAPK-Pfade . Diese Inhibition führt zur Downregulation von Phospholipase D und anschließendem Unterdrücken der Proliferation von Krebszellen .
Wirkmechanismus
Target of Action
Ritanserin is a potent antagonist of the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
this compound acts as a selective inverse agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it prevents the action of serotonin, thereby modulating the downstream effects of these receptors. It has relatively low affinity for other receptors such as H1, D2, α1-adrenergic, and α2-adrenergic .
Biochemical Pathways
this compound has been found to inhibit the enzyme diacylglycerol kinase alpha (DGKα), which plays a key role in the regulation of diacylglycerol (DAG) levels in cells . By inhibiting DGKα, this compound downregulates phospholipase D and inhibits the Jak-Stat and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
this compound is known for its extensive hepatic metabolism and long elimination half-life in healthy volunteers . .
Result of Action
In vitro experiments have shown that this compound inhibits cell proliferation and induces apoptosis in acute myeloid leukemia (AML) cells . It has also been found to negatively regulate SphK1 expression through PLD signaling . In addition, this compound has been shown to enhance sleep quality by significantly increasing slow-wave sleep .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound through drug-drug interactions . Furthermore, the physiological state of the individual, such as the presence of certain diseases or conditions, can also impact the action and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Ritanserin acts as a selective 5-HT 2A and 5-HT 2C receptor antagonist . It has relatively low affinity for the H1, D2, α1-adrenergic, and α2-adrenergic receptors . In addition to its affinity for the 5-HT 2A and 5-HT 2C receptors, this compound also binds to and antagonizes the 5-HT 1D, 5-HT 2B, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .
Cellular Effects
This compound has been found to inhibit acute myeloid leukemia (AML) progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα .
Molecular Mechanism
This compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) . As such, it may be used to treat certain types of glioblastoma and melanoma . It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others . Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells .
Temporal Effects in Laboratory Settings
In vitro experiments have revealed that this compound inhibits AML progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . We further demonstrated that the expression of DGKα was elevated in AML and correlated with poor survival .
Dosage Effects in Animal Models
It has been shown to have an anti-AML effect in xenograft mouse models .
Metabolic Pathways
This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα . These findings suggest that DGKα may be an available therapeutic target .
Subcellular Localization
One study has shown that this compound treatment promoted DGKα membrane localization
Vorbereitungsmethoden
Ritanserin can be synthesized through various synthetic routes. One common method involves the reaction of 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with 4-(bis(4-fluorophenyl)methylene)piperidine under specific reaction conditions . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ritanserin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Ritanserin ist strukturell ähnlich anderen Serotoninrezeptor-Antagonisten wie Ketanserin und Mianserin . Ritanserins einzigartige Fähigkeit, DGKα zu hemmen, unterscheidet es von diesen Verbindungen . Andere ähnliche Verbindungen sind:
Ritanserins einzigartige Kombination aus Serotoninrezeptor-Antagonismus und DGKα-Inhibition macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87051-43-2 | |
| Record name | Ritanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ritanserin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
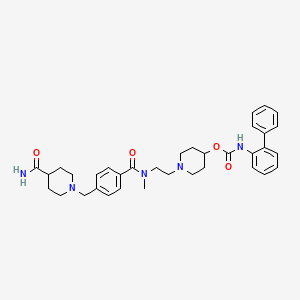





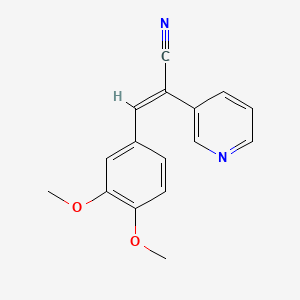


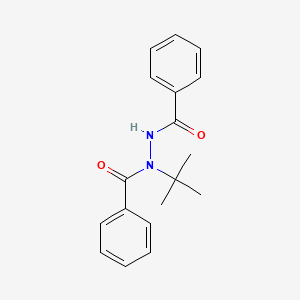
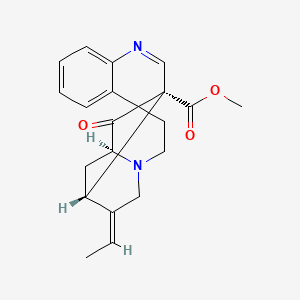

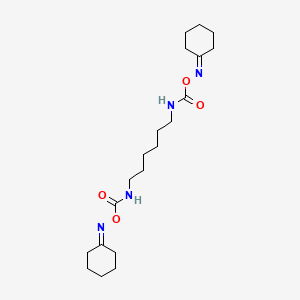
![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)
